1-Methylpiperazine-2-carboxylic acid dihydrochloride

Description

The exact mass of the compound 1-Methylpiperazine-2-carboxylic acid dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylpiperazine-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperazine-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-4-5(8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSADJSWCEFUWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246550-14-0 | |

| Record name | 1-methylpiperazine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Methylpiperazine-2-carboxylic acid Dihydrochloride: Properties, Analysis, and Applications

Abstract: This technical guide provides an in-depth examination of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No. 1246550-14-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and this specific derivative offers a unique combination of a chiral carboxylic acid and a methylated tertiary amine, presenting a versatile synthon for creating complex molecular architectures. This document details the compound's physicochemical properties, provides validated analytical and characterization methodologies, discusses its synthetic relevance and potential applications, and outlines essential safety and handling protocols. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic workflows.

Introduction: The Strategic Value of the Piperazine Moiety

The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and biologically active molecules. Its prevalence is attributed to several key factors: the two nitrogen atoms can be functionalized to modulate basicity and lipophilicity, it can serve as a rigid linker to orient pharmacophoric groups in three-dimensional space, and its inherent aqueous solubility often improves the pharmacokinetic profile of drug candidates.

1-Methylpiperazine-2-carboxylic acid dihydrochloride emerges as a particularly valuable intermediate. It incorporates three key features onto the piperazine core:

-

A Chiral Center: The carboxylic acid at the C-2 position introduces stereochemistry, crucial for enantioselective interactions with biological targets.

-

Differential Reactivity: It possesses a secondary amine, a tertiary amine, and a carboxylic acid. The nitrogens' basicity and nucleophilicity are tempered by their protonation in the dihydrochloride salt form, allowing for selective reactions, often starting with the carboxylic acid.

-

Enhanced Solubility: The dihydrochloride salt form significantly improves solubility in polar and aqueous media, a desirable trait for both reaction setup and subsequent biological testing of its derivatives.[1][2]

This guide serves as a comprehensive resource for understanding and utilizing this potent chemical tool.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

Chemical Identity and Structure

-

IUPAC Name: 1-Methylpiperazine-2-carboxylic acid dihydrochloride

-

CAS Number: 1246550-14-0[3]

-

Molecular Formula: C₆H₁₄Cl₂N₂O₂[3]

-

Molecular Weight: 217.09 g/mol [3]

-

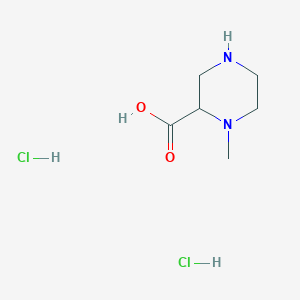

Structure: (Note: Image is a representation) The structure consists of a piperazine ring N-methylated at the 1-position and substituted with a carboxylic acid at the 2-position. The two basic nitrogen atoms are protonated and associated with two chloride counter-ions.

Core Chemical Properties

All quantitative data are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| CAS Number | 1246550-14-0 | [3] |

| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [3] |

| Molecular Weight | 217.09 g/mol | [3] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | Typically ≥97% | [3] |

| Canonical SMILES | CN1CCNCC1C(=O)O.Cl.Cl | [4] |

| InChIKey | CCOAGJXNPXLMGI-UHFFFAOYSA-N | [4] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1] |

*Data inferred from chemically similar compounds or the parent free base.

Solubility Profile

As a dihydrochloride salt, the compound exhibits enhanced solubility in polar solvents.[1][2] This is a direct consequence of the charged ammonium groups, which readily interact with polar solvent molecules like water, methanol, and DMSO. This property is highly advantageous for preparing stock solutions for high-throughput screening or for conducting reactions in aqueous or polar organic media. Preliminary solubility tests are recommended for specific applications, starting with water, methanol, and ethanol.

General Synthetic Strategy

While specific, proprietary synthesis routes may vary between suppliers, a general and logical synthetic approach can be conceptualized based on established organic chemistry principles for piperazine derivatives.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic pathway illustrates how the target molecule can be constructed from simpler, commercially available precursors. The primary disconnections are the N-methyl bond and the formation of the piperazine ring itself.

Caption: Retrosynthetic pathway for 1-Methylpiperazine-2-carboxylic acid.

Exemplary Synthetic Protocol

The following is a generalized, multi-step protocol based on common synthetic transformations for this class of compounds.

Step 1: Hydrogenation of a Pyrazine Precursor

-

To a solution of pyrazine-2-carboxamide in an appropriate solvent (e.g., water or methanol), add a hydrogenation catalyst such as Palladium on carbon (Pd/C).[6]

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Heat and stir the reaction mixture until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield racemic piperazine-2-carboxamide.[6]

Step 2: Chiral Resolution and Hydrolysis

-

The racemic intermediate can be resolved using enzymatic methods. For instance, an aminopeptidase can selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid.[6]

-

The mixture of the enantiopure acid and the remaining amide enantiomer can then be separated by extraction or chromatography.

-

The separated amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions to access the other enantiomer if desired.

Step 3: N-Methylation

-

The enantiopure piperazine-2-carboxylic acid is subjected to reductive amination with formaldehyde. The Eschweiler-Clarke reaction is a classic and effective choice.

-

Dissolve the piperazine acid in a mixture of aqueous formaldehyde and formic acid.

-

Heat the solution to reflux. The formic acid acts as the reducing agent.

-

Monitor the reaction for the formation of the N-methylated product.

-

Upon completion, cool the reaction and neutralize to isolate the 1-methylpiperazine-2-carboxylic acid free base.

Step 4: Dihydrochloride Salt Formation

-

Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent.[7]

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the compound. The following section describes the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For 1-Methylpiperazine-2-carboxylic acid dihydrochloride in a solvent like D₂O:

-

¹H NMR:

-

N-CH₃: A singlet integrating to 3 protons, expected around δ 2.8-3.2 ppm.

-

Piperazine Ring Protons (CH, CH₂): A series of complex, overlapping multiplets between δ 3.0-4.5 ppm, integrating to 7 protons. The proton at the C2 chiral center will appear as a distinct multiplet (likely a doublet of doublets).

-

NH Protons: These protons will exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad signals.

-

COOH Proton: This will also exchange in D₂O. In DMSO-d₆, it would appear as a very broad singlet at high chemical shift (δ > 10 ppm).

-

-

¹³C NMR:

-

C=O: A signal in the δ 168-175 ppm range.

-

Piperazine Ring Carbons: Multiple signals between δ 40-60 ppm.

-

N-CH₃: A signal around δ 40-45 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Ammonium): Broad absorption in the 2400-2800 cm⁻¹ range, often appearing as multiple small peaks on top of the O-H band.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Technique: Electrospray ionization (ESI) is ideal due to the compound's polarity and salt nature.

-

Expected Ion: In positive ion mode, the primary ion observed would be for the free base [M+H]⁺, corresponding to the molecular weight of C₆H₁₂N₂O₂ plus a proton (m/z ≈ 145.09).

Workflow for Analytical Characterization

A systematic workflow ensures that all critical quality attributes of the compound are verified.

Caption: Standard analytical workflow for compound characterization.

Reactivity and Applications in Drug Discovery

The true value of 1-Methylpiperazine-2-carboxylic acid dihydrochloride lies in its utility as a versatile synthetic intermediate.

Key Reactive Sites

-

Carboxylic Acid: This is often the primary site for initial modification. It can be readily converted to amides via coupling reactions (using reagents like HATU, HOBt, or EDC), transformed into esters, or reduced to a primary alcohol.

-

Secondary Amine: Once the free base is generated (e.g., by adding a non-nucleophilic base like diisopropylethylamine), the secondary amine becomes a potent nucleophile. It can undergo acylation, alkylation, reductive amination, or be used in reactions like Buchwald-Hartwig amination.

-

Tertiary Amine: The N-methyl group is generally stable, though it can influence the conformation of the piperazine ring and provides a permanent basic center in the final molecule.

Role as a Building Block

This compound serves as a key intermediate for synthesizing a wide array of more complex molecules, particularly in the development of treatments for central nervous system (CNS) disorders, analgesics, and antidepressants.[1][2] The piperazine scaffold is a core component of numerous approved drugs, and this building block provides a direct route to novel chiral derivatives.[8]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent. The information below is based on data for closely related compounds and general laboratory safety principles.

Hazard Identification

-

Skin/Eye Contact: As a dihydrochloride salt, aqueous solutions can be acidic and may cause skin and eye irritation or burns.[9] Direct contact should be avoided.

-

Inhalation: Inhalation of the dust may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.[10]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

-

Storage and Stability

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

Conclusion

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a high-value synthetic intermediate that provides a robust platform for the development of novel chemical entities. Its combination of a chiral core, differentiated reactive sites, and favorable physical properties makes it an essential tool for medicinal chemists. By understanding its properties as detailed in this guide, researchers can confidently and safely integrate this building block into their synthetic programs to accelerate the discovery of next-generation therapeutics.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet: 2-Methylpiperazine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

-

PubChemLite. (n.d.). 1-methylpiperazine-2-carboxylic acid dihydrochloride (C6H12N2O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

-

Stranix, B. R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3257. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylpiperazine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Aladdin. (n.d.). (2S)-1-methylpiperazine-2-carboxylic acid;dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29920832, (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6791. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12957464, Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]

-

Molbase. (n.d.). PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE | CAS 3022-15-9. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- Google Patents. (n.d.). US3172874A - Silyl-substituted polyureas.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 3. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]

- 4. PubChemLite - 1-methylpiperazine-2-carboxylic acid dihydrochloride (C6H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.fi [fishersci.fi]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Application of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Abstract: This technical guide provides a comprehensive analysis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a heterocyclic building block of significant interest to the pharmaceutical industry. The document details its core molecular structure, physicochemical properties, and stereochemical considerations. It outlines a representative synthetic pathway and discusses the analytical techniques essential for its structural elucidation and quality control. Furthermore, this guide explores the compound's relevance as a privileged scaffold in medicinal chemistry, particularly in the design of targeted therapeutics. Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting.

Introduction

The piperazine moiety is a foundational scaffold in medicinal chemistry, present in a wide array of approved drugs targeting diverse biological pathways.[1][2] Its prevalence is due to the unique physicochemical properties it imparts, including high aqueous solubility and the ability to serve as a versatile linker.[3] 1-Methylpiperazine-2-carboxylic acid dihydrochloride is a chiral, functionalized derivative that offers medicinal chemists a valuable tool for creating complex and specific molecular architectures. Its structure combines the piperazine core with a carboxylic acid handle for further modification and a methyl group that can influence binding and metabolic stability. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, synthesis, and application of this important compound.

Physicochemical and Structural Properties

1-Methylpiperazine-2-carboxylic acid dihydrochloride is typically a white to off-white crystalline powder. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1246550-14-0 | [4] |

| Molecular Formula | C6H14Cl2N2O2 | [4] |

| Molecular Weight | 217.09 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥97% | [4][6] |

| Storage | Inert atmosphere, Room Temperature | [7] |

Structural Features:

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This ring typically adopts a stable chair conformation.

-

N1-Methyl Group: The methyl group on the nitrogen at position 1 can influence the compound's basicity and lipophilicity.

-

C2-Carboxylic Acid: The carboxylic acid group at position 2 provides a reactive handle for amide bond formation and other derivatizations, making it a key feature for its use as a building block.[8] This also introduces a chiral center at the C2 position.

-

Dihydrochloride Salt: The presence of two hydrochloride molecules protonates the basic nitrogen atoms of the piperazine ring, increasing the compound's water solubility and stability.

Synthesis and Purification

The synthesis of 1-Methylpiperazine-2-carboxylic acid and its derivatives can be achieved through various routes. A common approach involves the modification of a pre-existing piperazine-2-carboxylic acid scaffold.

Rationale for Synthetic Strategy

The chosen synthetic strategy aims to introduce the N-methyl group selectively. This can be accomplished through reductive amination or direct alkylation of a suitably protected piperazine-2-carboxylic acid derivative. The use of protecting groups is often necessary to prevent side reactions with the carboxylic acid and the second nitrogen of the piperazine ring.

Experimental Protocol: Synthesis via N-methylation

-

Protection: Start with a commercially available piperazine-2-carboxylic acid derivative, such as (S)-piperazine-2-carboxylic acid methyl ester, and protect the N4-nitrogen with a suitable protecting group (e.g., Boc or Cbz).

-

N-Methylation: The N1-nitrogen is then methylated using a methylating agent like methyl iodide in the presence of a mild base.

-

Deprotection and Hydrolysis: The protecting group on the N4-nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc). The methyl ester is then hydrolyzed to the carboxylic acid.

-

Salt Formation: The final product is isolated as the dihydrochloride salt by treating the free base with hydrochloric acid.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride.

Structural Elucidation and Quality Control

A combination of analytical techniques is crucial for the unambiguous confirmation of the molecular structure and for ensuring the purity of the final compound.

The Analytical Workflow

The workflow for structural elucidation typically starts with chromatographic methods to assess purity, followed by spectroscopic techniques to confirm the molecular structure and connectivity.

Analytical Workflow Diagram```dot

Caption: A simplified signaling pathway illustrating the potential role of an inhibitor derived from the title compound.

Safety, Storage, and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 1-Methylpiperazine-2-carboxylic acid dihydrochloride.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture. [11]* Safety: The compound may cause skin and eye irritation. [7][10]In case of contact, rinse thoroughly with water.

Conclusion

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a valuable and versatile building block in modern drug discovery. Its unique structural features, including the chiral center and the reactive carboxylic acid group, provide a solid foundation for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure, confirmed through a robust analytical workflow, is essential for its effective application in medicinal chemistry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.

- Moldb. (n.d.). 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride.

-

de Oliveira, R., de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. Retrieved from [Link]

- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

- Aladdin. (n.d.). (2S)-1-methylpiperazine-2-carboxylic acid;dihydrochloride - CAS:2306249-71-6.

-

Sgorbini, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5482. Retrieved from [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Retrieved from [Link]

- PubChemLite. (n.d.). 1-methylpiperazine-2-carboxylic acid dihydrochloride (C6H12N2O2).

- Chem-Impex. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride.

- ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methylpiperazine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Piperazine, anhydrous.

- Fisher Scientific. (2021). SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride.

-

Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(8), 1146-1154. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

- ChemBK. (2024). Piperazine-2-carboxylic acid dihydrochloride.

- ChemicalBook. (n.d.). (S)-Piperazine-2-carboxylic acid(147650-70-2) 1H NMR spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (2S)-1-methylpiperazine-2-carboxylic acid;dihydrochloride - CAS:2306249-71-6 - 阿镁生物 [amaybio.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

1-Methylpiperazine-2-carboxylic acid dihydrochloride CAS number 1246550-14-0

An In-depth Technical Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 1246550-14-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No. 1246550-14-0), a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The piperazine scaffold is a privileged structure in modern drug discovery, and this particular derivative offers a unique combination of functionalities for the synthesis of novel chemical entities. This document delves into the compound's physicochemical properties, outlines potential synthetic and analytical strategies, and explores its applications as a versatile intermediate. The content is structured to provide not just data, but also expert insights into the causality behind methodological choices, ensuring a technically accurate and field-relevant resource for scientists engaged in drug discovery and process development.

The Strategic Importance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous heterocycles found in biologically active compounds and approved pharmaceuticals.[1] Its prevalence is not coincidental; the six-membered ring containing two opposing nitrogen atoms imparts a desirable combination of structural and physicochemical properties to a molecule. These properties often include:

-

Improved Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing a drug candidate's solubility and suitability for formulation.

-

Modulation of Pharmacokinetics: The piperazine moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Versatile Synthetic Handle: The distinct nitrogen atoms (which can be primary, secondary, or tertiary) provide multiple points for chemical modification, allowing for the systematic exploration of a chemical space.

-

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can act as a rigid scaffold, positioning pharmacophoric groups in a precise three-dimensional orientation for optimal interaction with biological targets.[1]

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a functionalized example of this critical scaffold, offering medicinal chemists a pre-built, chiral starting material to accelerate the synthesis of complex target molecules.

Caption: General structure of a piperazine-containing drug.

Physicochemical Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The dihydrochloride salt form of 1-Methylpiperazine-2-carboxylic acid enhances its stability and handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 1246550-14-0 | [2][3] |

| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 217.09 g/mol | [2] |

| Common Synonyms | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride | [2] |

| Typical Purity | ≥97% | [2] |

| Compound Type | Heterocyclic Building Block | [2] |

| InChIKey (Free Base) | CCOAGJXNPXLMGI-UHFFFAOYSA-N | [4] |

| SMILES (Free Base) | CN1CCNCC1C(=O)O | [4] |

Synthesis and Manufacturing Strategies

As a specialized building block, 1-Methylpiperazine-2-carboxylic acid dihydrochloride is not typically synthesized from simple precursors in a standard research lab. However, understanding its logical synthetic routes is crucial for assessing scalability, potential impurities, and cost. A plausible retrosynthetic analysis suggests two key transformations: the formation of the core piperazine-2-carboxylic acid ring and the subsequent selective N-methylation.

Proposed Synthetic Pathway

A modern and efficient approach would leverage biocatalysis to establish the stereochemistry of the carboxylic acid group, followed by a standard chemical methylation.

-

Step 1: Synthesis of the (S)-Piperazine-2-carboxylic acid Precursor: A highly effective method involves the chiral resolution of racemic piperazine-2-carboxamide using an aminopeptidase enzyme. This biocatalytic approach offers excellent stereoselectivity under mild, aqueous conditions.[5] The resulting enantiopure (S)-piperazine-2-carboxylic acid can then be isolated.

-

Step 2: N-Methylation: The secondary amine at the N1 position can be selectively methylated. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic and effective method for exhaustive methylation of primary and secondary amines and would be a suitable choice here.

-

Step 3: Salt Formation: The final product is isolated as a stable dihydrochloride salt by treating the N-methylated product with hydrochloric acid.

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: N-Methylation

This protocol is an illustrative example of a standard chemical transformation and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

-

Reaction Setup: To a solution of (S)-Piperazine-2-carboxylic acid (1.0 eq) in 90% aqueous formic acid (5.0 eq), add 37% aqueous formaldehyde (5.0 eq).

-

Causality: The Eschweiler-Clarke reaction is chosen for its high yield and the use of inexpensive reagents. Formic acid acts as both the solvent and the hydride donor, while formaldehyde provides the methyl group. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.

-

Heating: Heat the reaction mixture to reflux (approx. 100 °C) for 6-8 hours. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess formic acid and formaldehyde.

-

Isolation: Dissolve the residue in water and adjust the pH to be basic (pH > 10) with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent like dichloromethane. The free base of the product will move to the organic phase.

-

Salt Formation: Dry the combined organic extracts, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the dihydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Quality Control

Confirming the identity, purity, and integrity of a starting material is a non-negotiable step in chemical synthesis. A combination of chromatographic and spectroscopic methods should be employed.

| Method | Purpose | Expected Outcome |

| HPLC/LC-MS | Purity assessment and mass confirmation | A major peak (>97%) with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.[2][6] |

| ¹H NMR | Structural confirmation and identity | The proton NMR spectrum should show characteristic signals for the methyl group, the piperazine ring protons, and the alpha-proton adjacent to the carboxyl group. The integration of these signals should match the expected number of protons. |

| TLC | Rapid purity check and reaction monitoring | A single spot under appropriate visualization conditions. |

Protocol: Thin-Layer Chromatography (TLC) Analysis

This protocol is adapted from standard methods for analyzing piperazine derivatives.[7]

-

Plate Preparation: Use a silica gel GF254 plate. No prior heat activation is necessary for commercially available plates.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

-

Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate.

-

Mobile Phase (Eluent): Prepare a solvent system of Methanol:Aqueous Ammonia (100:1.5 by volume).

-

Causality: This polar, basic mobile phase is chosen to ensure the basic piperazine compound moves up the polar silica plate, providing good separation from non-polar impurities. The ammonia helps to prevent "streaking" of the amine spot.

-

Development: Place the plate in a TLC tank saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

-

Visualization:

-

Examine the dried plate under UV light (254 nm).

-

Stain the plate using a visualization reagent such as Dragendorff reagent or Iodoplatinate reagent, which are highly sensitive for nitrogen-containing compounds.[7]

-

-

Validation: A single, well-defined spot confirms the presence of a major component. The retention factor (Rf) can be calculated and used for future comparisons.

Caption: Quality control workflow for starting material validation.

Applications in Medicinal Chemistry

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a trifunctional building block. The presence of a carboxylic acid, a tertiary amine, and a secondary amine (in its precursor form) or the potential for reactions at the ring CH bonds provides multiple avenues for diversification.

-

Amide Coupling: The carboxylic acid is a prime handle for standard amide bond formation (e.g., using HATU or EDC coupling agents) to link the scaffold to other fragments or pharmacophores.

-

Scaffold Elaboration: The piperazine ring itself serves as a rigid core. In its non-methylated precursor form, the secondary amine at the N4 position is available for reactions like reductive amination, arylation (e.g., Buchwald-Hartwig amination), or alkylation to build out complex structures.

-

Physicochemical Modulation: The N-methyl group and the carboxylic acid significantly influence the molecule's pKa and lipophilicity, which can be fine-tuned in the final drug candidate by derivatizing these positions.

Caption: Potential sites for chemical modification and library synthesis.

Conclusion

1-Methylpiperazine-2-carboxylic acid dihydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, multiple functionalization points, and incorporation of the privileged piperazine scaffold make it a valuable starting material for creating libraries of novel compounds. By understanding its synthesis, analytical characterization, and potential applications, research and development teams can strategically leverage this building block to accelerate their programs and efficiently navigate the complex path of discovering new therapeutic agents.

References

-

ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. Available at: [Link]

-

National Center for Biotechnology Information. 1-Methylpiperazine dihydrochloride. PubChem Compound Database. Available at: [Link]

-

PubChemLite. 1-methylpiperazine-2-carboxylic acid dihydrochloride (C6H12N2O2) - PubChemLite. Available at: [Link]

-

Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. Available at: [Link]

-

National Center for Biotechnology Information. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

-

Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1471. Available at: [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]

- 3. arctomsci.com [arctomsci.com]

- 4. PubChemLite - 1-methylpiperazine-2-carboxylic acid dihydrochloride (C6H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. biosynth.com [biosynth.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Physical and chemical properties of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

An In-depth Technical Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No: 1246550-14-0). Designed for researchers, chemists, and professionals in drug development, this document details the compound's structural characteristics, physicochemical data, reactivity profile, and its applications as a key heterocyclic building block. Furthermore, it outlines robust analytical methodologies for its characterization, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction and Strategic Importance

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its ability to modulate pharmacokinetic properties and interact with various biological targets. The presence of a carboxylic acid and a methylated nitrogen within this structure provides two distinct points for chemical modification, making it a versatile building block for creating complex molecules and compound libraries.

Its dihydrochloride salt form enhances stability and aqueous solubility, which is often advantageous for handling, formulation, and certain reaction conditions. Understanding the fundamental properties of this reagent is critical for its effective utilization in the synthesis of novel pharmaceutical candidates.

Molecular Structure and Chemical Identifiers

The structural integrity of a starting material is the foundation of any synthetic campaign. 1-Methylpiperazine-2-carboxylic acid dihydrochloride possesses a six-membered piperazine ring with a carboxylic acid group at the 2-position and a methyl group on the nitrogen at the 1-position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.

-

Molecular Formula: C₆H₁₄Cl₂N₂O₂[1]

-

Molecular Weight: 217.09 g/mol [1]

-

CAS Number: 1246550-14-0[1]

-

IUPAC Name: 1-methylpiperazine-2-carboxylic acid;dihydrochloride

-

SMILES: CN1CCNCC1C(=O)O.Cl.Cl

-

InChI Key: CCOAGJXNPXLMGI-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for selecting appropriate solvents, reaction conditions, and purification techniques.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white powder or crystalline solid. | [3] |

| Molecular Weight | 217.09 g/mol | [1] |

| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [1] |

| Purity | Typically ≥97% (often determined by NMR or HPLC). | [1] |

| Solubility | Soluble in water and other polar solvents like methanol.[4][5] | |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). It is known to be hygroscopic and moisture-sensitive. | |

| Storage Conditions | Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage may be at 0-8 °C.[3] |

Reactivity Profile and Synthetic Utility

The synthetic value of 1-Methylpiperazine-2-carboxylic acid dihydrochloride stems from its distinct functional groups.

-

Carboxylic Acid Group: This group is a primary site for modification. It can be readily converted into esters, amides, or reduced to an alcohol. Standard coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with various amines, a cornerstone of medicinal chemistry for library synthesis.

-

Secondary Amine (as Hydrochloride Salt): The nitrogen at the 4-position, present as a hydrochloride salt, can be deprotonated with a suitable base to yield a free secondary amine. This nucleophilic site is reactive towards alkylating agents, acylating agents (e.g., acid chlorides, anhydrides), and can participate in reductive amination reactions.

-

Tertiary Amine: The N-methyl group at the 1-position is generally stable, though it influences the overall basicity and nucleophilicity of the second nitrogen atom.

This dual functionality allows for sequential and selective modifications, enabling the construction of complex molecular architectures from a simple, readily available starting material.

Caption: Reactivity map of the core molecule.

Analytical Characterization Protocols

Ensuring the identity, purity, and stability of this reagent is paramount. The following protocols are standard methodologies for its characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For a polar, salt-based compound like this, specific mobile phase additives are crucial for achieving good peak shape and retention.

Methodology:

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Rationale: TFA acts as an ion-pairing agent, neutralizing the positive charges on the protonated amines. This minimizes peak tailing, which is a common issue with basic compounds on silica-based columns.

-

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: The molecule lacks a strong chromophore, so detection at a low wavelength is necessary to observe the amide and carboxyl functionalities.

-

-

Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:B).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.

Methodology:

-

Solvent: Deuterated water (D₂O) is an excellent choice due to the high solubility of the dihydrochloride salt.

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Expected Signals: Resonances corresponding to the N-methyl group (a singlet), and a series of multiplets for the non-equivalent protons on the piperazine ring. The proton at the chiral center (position 2) will likely appear as a distinct multiplet.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: A peak for the carbonyl carbon of the carboxylic acid (typically ~170 ppm), signals for the carbons of the piperazine ring, and a signal for the N-methyl carbon.

-

Identity Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight that confirms the compound's identity.

Methodology:

-

Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal for this compound as the nitrogen atoms are easily protonated.

-

Sample Infusion: Introduce a dilute solution of the sample (in methanol or water) directly into the mass spectrometer.

-

Expected Ion: The primary ion observed will be for the free base form [M+H]⁺.

-

Free Base (C₆H₁₂N₂O₂) Monoisotopic Mass: ~144.09 Da.[2]

-

Expected [M+H]⁺: m/z ≈ 145.10.

-

Caption: Analytical workflow for compound validation.

Conclusion

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a strategically important building block for chemical and pharmaceutical research. Its well-defined structure and dual reactive sites offer significant synthetic flexibility. By applying the rigorous analytical protocols described herein, researchers can ensure the quality and integrity of this starting material, which is a critical prerequisite for the successful and reproducible synthesis of novel chemical entities.

References

-

1-methylpiperazine-2-carboxylic acid dihydrochloride (C6H12N2O2) - PubChemLite . PubChemLite. Available at: [Link]

-

1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK . ChemBK. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a critical parameter for its application in research and pharmaceutical development. This document will delve into the physicochemical properties that govern its solubility, present available data for related compounds, and provide detailed, field-proven protocols for the experimental determination of its solubility.

The Imperative of Solubility in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which is significantly influenced by its solubility. A compound must be in a dissolved state to be absorbed and exert its pharmacological effect. For a salt form like 1-Methylpiperazine-2-carboxylic acid dihydrochloride, understanding its solubility profile in aqueous and relevant biological media is paramount during pre-formulation and formulation development. This knowledge informs critical decisions regarding dosage form design, route of administration, and potential biopharmaceutical challenges.

Physicochemical Landscape of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

The solubility of 1-Methylpiperazine-2-carboxylic acid dihydrochloride is dictated by its molecular structure and resulting physicochemical properties. As a dihydrochloride salt of a substituted piperazine carboxylic acid, it is anticipated to be an ionizable molecule with pH-dependent solubility.

Molecular Structure:

Key Physicochemical Parameters (Predicted):

-

pKa (Predicted): 1-Methylpiperazine-2-carboxylic acid possesses three ionizable centers: the carboxylic acid group and the two nitrogen atoms of the piperazine ring.

-

The carboxylic acid is expected to have a pKa1 in the range of 2-4 , typical for a carboxylic acid.

-

The piperazine nitrogens will have distinct pKa values. The nitrogen adjacent to the electron-withdrawing carboxylic acid will be less basic, with a predicted pKa2 around 5-7 . The N-methylated nitrogen is expected to be more basic, with a predicted pKa3 in the range of 9-10 .

-

These multiple pKa values indicate that the net charge of the molecule, and therefore its solubility, will be highly dependent on the pH of the solution.

-

-

logP (Predicted): The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For the neutral form of 1-Methylpiperazine-2-carboxylic acid, the predicted logP is expected to be low (likely negative), suggesting a hydrophilic nature. The high degree of ionization at physiological pH will further enhance its aqueous solubility.

Solubility Profile: Insights from Structurally Related Compounds

Although specific quantitative solubility data for 1-Methylpiperazine-2-carboxylic acid dihydrochloride is not publicly available, examining the solubility of its parent structures and analogs provides valuable qualitative insights. The dihydrochloride salt form is intentionally designed to enhance aqueous solubility.[4]

| Compound | Solvent | Solubility | Citation |

| N-Methylpiperazine | Water | >200 g/L | |

| Piperazine | Water | Freely Soluble | [5] |

| Piperazine-2-carboxylic acid dihydrochloride | Water | Soluble | |

| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Water | Insoluble | [6] |

| Z-piperazine-2-carboxylic acid | Polar Solvents | Excellent Solubility | [7] |

The high aqueous solubility of N-methylpiperazine and piperazine strongly suggests that 1-Methylpiperazine-2-carboxylic acid dihydrochloride will also exhibit good solubility in water and aqueous buffer systems. The insolubility of the Boc-protected analog highlights the importance of the ionizable groups for aqueous solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and is designed to be a self-validating system.

Principle of the Shake-Flask Method

An excess of the solid compound is equilibrated with a specific solvent in a sealed container at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

1-Methylpiperazine-2-carboxylic acid dihydrochloride (solid)

-

Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffered saline pH 7.4)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Protocol:

-

Preparation of Solvent Media: Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 as per ICH guidelines) and verify their pH.

-

Sample Preparation: Add an excess amount of 1-Methylpiperazine-2-carboxylic acid dihydrochloride to a series of glass vials. A visual excess of solid should be present throughout the experiment.

-

Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Equilibrate for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For viscous solutions or fine suspensions, centrifugation may be necessary.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze the concentration of 1-Methylpiperazine-2-carboxylic acid dihydrochloride using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices

-

Excess Solid: Ensures that the solution is truly saturated and that equilibrium is maintained.

-

Constant Temperature: Solubility is a temperature-dependent property; precise temperature control is crucial for reproducible results.

-

Agitation: Facilitates the dissolution process and ensures the system reaches equilibrium faster.

-

Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.

-

Validated HPLC Method: Provides accurate and precise quantification of the dissolved analyte.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Alternative Method: Potentiometric Titration

For ionizable compounds like 1-Methylpiperazine-2-carboxylic acid dihydrochloride, potentiometric titration can be a powerful tool for determining both pKa and solubility.

Principle of Potentiometric Titration for Solubility

A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration. The point at which the compound precipitates is indicated by a deviation in the titration curve, from which the solubility product (Ksp) and intrinsic solubility can be calculated.

Experimental Workflow Diagram

Caption: Workflow for pKa and Solubility Determination by Potentiometric Titration.

Conclusion

While specific quantitative solubility data for 1-Methylpiperazine-2-carboxylic acid dihydrochloride requires experimental determination, its chemical structure and the solubility of related compounds strongly suggest good aqueous solubility. The provided detailed protocols for the shake-flask and potentiometric titration methods offer robust and scientifically sound approaches for generating this critical data. Understanding and experimentally verifying the solubility of this compound is an indispensable step in its journey from a promising molecule to a potential therapeutic agent.

References

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link][2][8]

-

ACD/Labs. (n.d.). ACD/pKa - pKa Prediction Software. [Link][1][2]

-

Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. [Link][6]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

-

ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. [Link][3]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link][9]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][10]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Piperazine | 110-85-0 [chemicalbook.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Methylpiperazine-2-carboxylic acid dihydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information herein is synthesized from established principles of pharmaceutical stability testing, data on analogous chemical structures, and regulatory guidelines.

Introduction: Understanding the Molecule

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a heterocyclic compound featuring a piperazine ring, a carboxylic acid group, and a methyl substituent on one of the nitrogen atoms. The dihydrochloride salt form generally enhances water solubility and stability compared to the free base. Its structure suggests potential susceptibility to certain degradation pathways, particularly related to its hygroscopicity and the reactivity of the amine and carboxylic acid functional groups.

A foundational understanding of the molecule's structure is critical to predicting its stability profile.

Caption: Chemical structure of 1-Methylpiperazine-2-carboxylic acid dihydrochloride.

Core Stability Concerns and Influencing Factors

The primary stability concerns for 1-Methylpiperazine-2-carboxylic acid dihydrochloride revolve around its hygroscopicity and potential for chemical degradation.

Hygroscopicity

As a dihydrochloride salt, the compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere. This can lead to:

-

Physical Changes: Caking, deliquescence, and changes in crystal form.

-

Chemical Degradation: The presence of absorbed water can facilitate hydrolytic and other degradation reactions.

Strategies to mitigate the impact of hygroscopicity are crucial for maintaining the integrity of the compound.[1][2] This includes the use of controlled humidity environments and appropriate packaging.[1]

Chemical Degradation Pathways

Based on the structure, several potential degradation pathways can be postulated:

-

Oxidative Degradation: The tertiary amine of the N-methyl group and the secondary amine in the piperazine ring are susceptible to oxidation.[3][4][5] This can lead to the formation of N-oxides, demethylation, or ring-opening products.[3][6]

-

Thermal Degradation: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation, ring cleavage, or other complex reactions. Studies on related piperazine compounds show that methyl substitution can increase the rate of thermal degradation.

-

Hydrolytic Degradation: While the carboxylic acid itself is stable to hydrolysis, the presence of moisture can influence other degradation pathways. The hydrolysis of carboxylic acid derivatives is a well-known reaction, though less of a concern for the free acid.[7][8][9][10]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some piperazine-containing molecules.

The following diagram illustrates the potential degradation pathways.

Caption: Potential degradation pathways for 1-Methylpiperazine-2-carboxylic acid dihydrochloride.

Recommended Storage and Handling Conditions

To ensure the long-term stability of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, the following storage and handling conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Minimizes thermal degradation. |

| Humidity | Store in a dry environment with low relative humidity (RH), ideally below 40% RH.[11] | Prevents moisture absorption due to hygroscopicity.[2][11] |

| Light | Protect from light. Store in amber glass vials or other light-resistant containers. | Prevents photolytic degradation. |

| Atmosphere | For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |

| Container | Tightly sealed, non-reactive containers (e.g., glass or appropriate plastic). | Prevents exposure to moisture and air. |

Handling Precautions:

-

When handling, minimize exposure to ambient air.

-

Use a glove box or a controlled humidity environment for weighing and aliquoting if possible.

-

Reseal containers promptly and tightly after use.

-

Use of desiccants in secondary containers is a good practice.[11]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted according to ICH guidelines (Q1A(R2)).[12][13][14][15][16] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[17][18][19][20][21]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[17][18][19][20][21]

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed on the solid compound to determine its shelf-life under recommended storage conditions.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table based on ICH Q1A(R2) guidelines.[12][13][14][15][16]

Step-by-Step Protocol:

-

Sample Preparation: Place a known quantity of 1-Methylpiperazine-2-carboxylic acid dihydrochloride in appropriate containers that mimic the proposed packaging.

-

Storage: Place the samples in stability chambers set to the conditions outlined in the table above.

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using a validated stability-indicating method. Key parameters to assess include:

-

Appearance

-

Assay of the active substance

-

Quantification of degradation products

-

Moisture content

-

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can separate and quantify the parent compound from its degradation products.[22][23][24][25][26] High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the most common technique.

Key considerations for method development:

-

Column Chemistry: A C18 column is a good starting point, but other stationary phases may be necessary to achieve optimal separation.

-

Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically required. The pH of the mobile phase will be critical for achieving good peak shape for the amine-containing compound.

-

Detection: UV detection at a wavelength of maximum absorbance. MS detection is invaluable for identifying unknown degradation products.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[22][23][24][26]

Conclusion and Recommendations

The stability of 1-Methylpiperazine-2-carboxylic acid dihydrochloride is primarily influenced by its hygroscopicity and susceptibility to oxidative and thermal degradation. Strict control of storage conditions, particularly humidity and temperature, is paramount to maintaining its quality and integrity.

For researchers and drug development professionals, it is imperative to:

-

Store the compound in tightly sealed, light-resistant containers in a dry and cool environment.

-

Minimize exposure to ambient conditions during handling.

-

Conduct comprehensive stability studies, including forced degradation, to understand the specific degradation profile of the molecule.

-

Develop and validate a robust stability-indicating analytical method for accurate monitoring of the compound's purity over time.

By adhering to these principles, the risks of degradation can be effectively mitigated, ensuring the reliability of experimental results and the quality of any resulting pharmaceutical products.

References

-

Analytical Method Validation for Stability Studies: Regulatory and Technical Requirements. (n.d.). Retrieved from [Link]

-

Method Validation & Analytical Robustness for Stability-Indicating Assays - FDA Guidelines. (n.d.). Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from [Link]

-

Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. Retrieved from [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

-

Britannica. (2025, November 6). Carboxylic acid. Retrieved from [Link]

-

SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025, March 14). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. In Books. Retrieved from [Link]

-

Recent Trends in Stability Indicating Analytical Method for Drug Substance. (n.d.). Retrieved from [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. Retrieved from [Link]

-

Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 599-609. Retrieved from [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

-

Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

-

Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2026, January 3). ACS Catalysis. Retrieved from [Link]

-

Oxidative cyclization of N-methyl-dopa by a fungal flavoenzyme of the amine oxidase family. (n.d.). Retrieved from [Link]

-

Notes - Topic 4.5 Carboxylic Acids. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

-

relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

-

Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). Retrieved from [Link]

-

Kuklenz, K. D. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. R Discovery. Retrieved from [Link]

-

Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2025, October 30). ResearchGate. Retrieved from [Link]

-

The Storage Conditions For APIs And Medicines. (n.d.). Retrieved from [Link]

-

Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. (n.d.). Retrieved from [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. In Books. Retrieved from [Link]

Sources

- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 9. youtube.com [youtube.com]

- 10. books.rsc.org [books.rsc.org]

- 11. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. youtube.com [youtube.com]

- 15. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 16. ikev.org [ikev.org]

- 17. onyxipca.com [onyxipca.com]

- 18. ijrpp.com [ijrpp.com]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. ajpsonline.com [ajpsonline.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 23. Method Validation & Analytical Robustness for Stability-Indicating Assays – FDA Guidelines [fdaguidelines.com]

- 24. books.rsc.org [books.rsc.org]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. chromatographyonline.com [chromatographyonline.com]

biological activity of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Introduction: A Chiral Building Block in Modern Drug Discovery

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a heterocyclic organic compound that has garnered attention not for its intrinsic biological activity, but as a crucial and versatile chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined piperazine scaffold is a valuable starting point for creating molecules with high selectivity for biological targets.[1] The dihydrochloride salt form enhances its solubility and stability, making it a practical intermediate for a variety of synthetic transformations in aqueous and organic media.[2]

This guide deviates from a direct analysis of the compound's standalone bioactivity, for which public-domain data is scarce. Instead, we will explore its biological relevance through the lens of the potent, targeted molecules synthesized from it. As senior application scientists, our focus is on the practical utility and the "why" behind its application in drug development. We will delve into the structure-activity relationships it enables and provide robust protocols for evaluating the biological effects of its derivatives. This approach reflects the real-world application of such a compound in medicinal chemistry, where its value is realized in the final, more complex active pharmaceutical ingredient (API).

Section 1: Physicochemical Properties and Synthetic Rationale